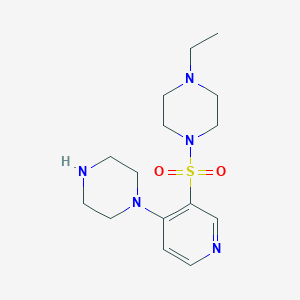

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine

Description

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine is a bis-piperazine derivative featuring a central pyridine ring linked to two piperazine moieties via a sulfonyl group. The ethyl substituent at the 1-position of one piperazine and the 4-piperazinyl group on the pyridine distinguish it from simpler sulfonamide-linked piperazine derivatives.

Properties

Molecular Formula |

C15H25N5O2S |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

1-ethyl-4-(4-piperazin-1-ylpyridin-3-yl)sulfonylpiperazine |

InChI |

InChI=1S/C15H25N5O2S/c1-2-18-9-11-20(12-10-18)23(21,22)15-13-17-4-3-14(15)19-7-5-16-6-8-19/h3-4,13,16H,2,5-12H2,1H3 |

InChI Key |

RTKGLXKDLJWRDV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The reaction is carried out at elevated temperatures, followed by purification steps such as extraction and recrystallization .

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can explain their antipsychotic effects . The compound may also inhibit certain enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 1-(6-Chloro-pyridine-3-sulfonyl)-4-methylpiperazine (CAS: 64614-53-5): Features a chloro-substituted pyridine and a methyl group on piperazine, differing in substituent size and electronic effects .

- 3-(4-(Sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-4-ylmethyl)aniline : Contains a nitro group and pyridinemethylamine, highlighting antimicrobial activity linked to nitroaromatic systems .

- 4-(Methylsulfonyl)piperazinium chloride : A simpler sulfonyl-piperazine salt with crystallographic data showing a chair conformation and hydrogen-bonded networks .

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity : The target compound’s ethyl group increases logP (~1.8) compared to methyl-substituted analogs (e.g., ~2.3 for 1-(6-chloro-pyridine-3-sulfonyl)-4-methylpiperazine) .

- Solubility : Bis-piperazine derivatives may exhibit moderate solubility due to hydrogen-bonding capacity, whereas ionic derivatives like 4-(methylsulfonyl)piperazinium chloride show high aqueous solubility .

- Crystallinity : Sulfonyl-linked piperazines often form stable crystalline structures, as seen in 4-(methylsulfonyl)piperazinium chloride’s chair conformation and hydrogen-bonded framework .

Table 2: Predicted Physicochemical Properties

Biological Activity

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement combining piperazine, pyridine, and sulfonyl groups, which contribute to its pharmacological properties. The molecular formula is C15H25N5O2S, with a molecular weight of approximately 339.5 g/mol.

Structural Characteristics

The compound's structure includes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Sulfonyl Group : A functional group characterized by a sulfur atom bonded to two oxygen atoms.

Antidepressant Properties

Research indicates that 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine exhibits significant serotonin reuptake inhibition . This property suggests its potential use as an antidepressant. In vitro studies have demonstrated its ability to inhibit serotonin reuptake effectively, which is crucial for managing mood disorders .

Case Study : In a study involving animal models, the compound was shown to reduce immobility times in the forced swimming test (FST), indicating its antidepressant-like effects by antagonizing serotonin depletion .

Binding Affinity

The compound has been evaluated for its binding affinity to serotonin receptors. Preliminary data indicate that it interacts effectively with serotonin transporters, which may enhance its therapeutic potential in treating psychiatric disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Structure | Serotonin reuptake inhibitory activity |

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Structure | Anti-tubercular activity |

The unique combination of functional groups in 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine contributes to its distinct biological activities compared to these similar compounds.

The mechanism underlying the antidepressant effects of this compound may involve:

- Inhibition of Serotonin Reuptake : By blocking serotonin transporters, it increases serotonin levels in the synaptic cleft.

- Modulation of Neurotransmitter Systems : It may influence other neurotransmitter systems, contributing to its overall efficacy in mood regulation.

Synthesis and Research Findings

The synthesis of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine typically involves multi-step reactions that include oxidation and substitution processes. Various analytical techniques such as NMR and mass spectrometry are employed to characterize the compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine?

- Methodology :

- Suzuki Coupling : Utilize palladium catalysts (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) to couple halogenated pyridine intermediates with piperazine derivatives (Example 10 in EP 4219464 A1) .

- Sulfonylation : React piperazine with sulfonyl chlorides under inert conditions (e.g., N₂ atmosphere) to form the sulfonyl bridge. Optimize solvent choice (e.g., dichloromethane or THF) and stoichiometry to minimize byproducts .

Q. How is the structural integrity of this compound verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the pyridine and piperazine moieties using - and -NMR (e.g., δ 3.05–3.20 ppm for piperazine protons) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Analyze puckering parameters (Q, θ, φ) for piperazine ring conformation .

- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS (e.g., [M+H] peaks) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to irritation risks .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of toxic fumes (e.g., from decomposition products like nitrogen oxides) .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives for SAR studies?

- Approach :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinity of derivatives to target receptors (e.g., dopamine D2 or antimicrobial targets) .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions between crystallographic and spectroscopic data?

- Solutions :

- Dynamic NMR : Investigate conformational flexibility in solution (e.g., chair-to-chair inversion of piperazine rings) that may differ from solid-state structures .

- DFT Calculations : Compare computed vs. experimental bond lengths/angles to identify discrepancies (e.g., sulfonyl group geometry) .

- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on structural parameters .

Q. How does the sulfonyl bridge influence stability under physiological conditions?

- Stability Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.